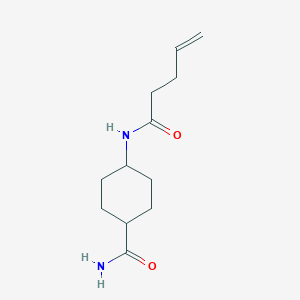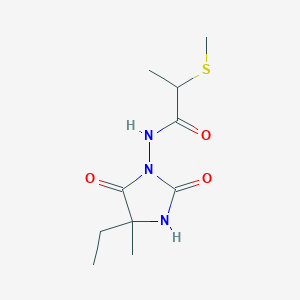![molecular formula C19H25N3O2 B6964339 [3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone](/img/structure/B6964339.png)
[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a piperazine moiety, which is further functionalized with an ethyl group and a hydroxypropyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline intermediate.
Functionalization with Ethyl and Hydroxypropyl Groups: The ethyl and hydroxypropyl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Oxidation of the hydroxypropyl group can yield 3-ethyl-4-(2-oxopropyl)piperazin-1-yl]-quinolin-6-ylmethanone.
Reduction: Reduction of the quinoline ring can produce tetrahydroquinoline derivatives.
Substitution: Substitution reactions can lead to various alkylated or arylated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a subject of interest in preclinical and clinical studies.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone: shares structural similarities with other quinoline derivatives such as chloroquine and quinine, which are known for their antimalarial activity.
Piperazine derivatives: such as piperazine citrate and piperazine phosphate are used as anthelmintics.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-3-17-13-22(10-9-21(17)12-14(2)23)19(24)16-6-7-18-15(11-16)5-4-8-20-18/h4-8,11,14,17,23H,3,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONHELQMXFKJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CC(C)O)C(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-cyano-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B6964257.png)
![4-[(1-Methylsulfonylcyclopropyl)methylamino]pyridine-2-carbonitrile](/img/structure/B6964265.png)
![N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide](/img/structure/B6964273.png)
![N-[(5-chloropyridin-2-yl)methyl]-2-cyclohexyloxybutanamide](/img/structure/B6964278.png)
![[2-(Methylamino)phenyl]-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B6964291.png)

![1-[4-[(2-Methylpyridin-3-yl)methylamino]piperidin-1-yl]ethanone](/img/structure/B6964296.png)

![(3-Cyclopentyloxyphenyl)-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6964304.png)
![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-methylsulfonylpropanamide](/img/structure/B6964317.png)
![N-(2,2-dioxo-6-oxa-2lambda6-thiaspiro[4.5]decan-9-yl)-5-methylthiophene-2-carboxamide](/img/structure/B6964322.png)
![(2-Ethoxycyclopropyl)-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B6964336.png)

![[3-(4-Ethylphenyl)piperidin-1-yl]-[6-methyl-2-(methylamino)pyrimidin-4-yl]methanone](/img/structure/B6964355.png)
